Home > Products > Screening Compounds P119367 > S-(-)-Hydrodolasetron
S-(-)-Hydrodolasetron - 163253-02-9

S-(-)-Hydrodolasetron

Catalog Number: EVT-3244475
CAS Number: 163253-02-9
Molecular Formula: C19H22N2O3
Molecular Weight: 326.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

S-(-)-Hydrodolasetron is derived from dolasetron mesylate, which is synthesized from various chemical precursors. Dolasetron itself is classified as a second-generation antiemetic agent. The pharmacological classification of S-(-)-Hydrodolasetron identifies it as a serotonin antagonist, specifically targeting the 5-HT3 receptors located in the central nervous system and gastrointestinal tract.

Synthesis Analysis

The synthesis of S-(-)-Hydrodolasetron typically involves the reduction of dolasetron mesylate. The key steps include:

  1. Reduction Process: Dolasetron mesylate undergoes reduction via carbonyl reductase enzymes to yield hydrodolasetron. This transformation is crucial as it converts the inactive dolasetron into its active form.
  2. Enzymatic Action: The reduction is facilitated by various enzymes, notably carbonyl reductase, which plays a significant role in the metabolic pathway of dolasetron.
  3. Subsequent Metabolism: After the formation of hydrodolasetron, further metabolism occurs via cytochrome P450 enzymes (CYP2D6 primarily), leading to hydroxylation and N-oxidation.

The reaction conditions typically involve mild temperatures and aqueous environments to maintain enzyme activity and stability of the compounds involved.

Molecular Structure Analysis

S-(-)-Hydrodolasetron has a complex molecular structure characterized by the following:

  • Chemical Formula: C19_{19}H20_{20}N2_2O3_3
  • Molecular Weight: Approximately 324.38 g/mol
  • Structural Features: The compound features a five-membered ring structure typical of indole derivatives, which contributes to its binding affinity for serotonin receptors.

The stereochemistry of S-(-)-Hydrodolasetron is significant as it influences its pharmacological activity. The specific stereoisomer exhibits higher potency in blocking 5-HT3 receptors compared to its counterparts.

Chemical Reactions Analysis

S-(-)-Hydrodolasetron participates in several chemical reactions primarily related to its metabolism and interaction with biological systems:

  1. Metabolic Reactions:
    • Hydroxylation by cytochrome P450 enzymes leads to various metabolites that may have differing pharmacological effects.
    • Glucuronidation and N-oxidation are also significant pathways for the elimination of hydrodolasetron from the body.
  2. Binding Reactions:
    • The compound interacts with 5-HT3 receptors through competitive inhibition, blocking serotonin from binding and activating these receptors.

These reactions are critical for understanding both the therapeutic effects and potential side effects associated with S-(-)-Hydrodolasetron administration.

Mechanism of Action

The mechanism of action for S-(-)-Hydrodolasetron involves:

  1. Receptor Binding: It binds selectively to the serotonin 5-HT3 receptors located in both the central nervous system (particularly the chemoreceptor trigger zone) and peripheral nervous system (gastrointestinal tract).
  2. Inhibition of Serotonin Activity: By blocking these receptors, S-(-)-Hydrodolasetron prevents serotonin-induced stimulation of the vomiting center in the brain, thereby mitigating nausea and vomiting.
  3. Pharmacokinetics: Following intravenous administration, hydrodolasetron reaches peak plasma concentrations rapidly (approximately 0.6 hours post-administration) and has a half-life ranging from 7 to 8 hours, allowing for effective management of acute nausea.
Physical and Chemical Properties Analysis

The physical and chemical properties of S-(-)-Hydrodolasetron include:

  • State: Solid at room temperature
  • Melting Point: Approximately 278 °C
  • Solubility: Freely soluble in water
  • pKa Values:
    • Strongest Acidic pKa: 12.18
    • Strongest Basic pKa: 5.68
  • LogP (Partition Coefficient): Approximately 2.1, indicating moderate lipophilicity which aids in membrane permeability.

These properties are essential for understanding how S-(-)-Hydrodolasetron behaves in biological systems and its potential interactions with other compounds.

Applications

S-(-)-Hydrodolasetron is primarily used in medical applications:

  1. Antiemetic Therapy: It is widely used to prevent nausea and vomiting induced by chemotherapy or surgery.
  2. Clinical Trials: Ongoing research explores its efficacy in various settings, including pediatric populations and patients with different underlying health conditions.
  3. Combination Therapies: It may be used alongside other antiemetics to enhance therapeutic outcomes.
Introduction

Research Significance and Context of Chiral 5-HT₃ Receptor Antagonists

Chirality plays a fundamental role in the pharmacokinetic and pharmacodynamic properties of therapeutic agents targeting the serotonergic system. The 5-HT₃ receptor, a ligand-gated ion channel, exhibits distinct stereoselective interactions with antagonists, influencing their binding affinity and therapeutic efficacy. Contemporary medicinal chemistry has revealed that enantiomers of 5-HT₃ receptor antagonists can demonstrate differential biological activity, sometimes varying by orders of magnitude. This stereochemical precision is exemplified by agents such as palonosetron (a second-generation antagonist) and zacopride, where the (R)-enantiomer shows superior receptor affinity compared to its (S)-counterpart. The development of enantiomerically pure pharmaceuticals represents a significant advancement in neuropharmacology, minimizing off-target effects while maximizing therapeutic outcomes. Research into chiral 5-HT₃ antagonists has accelerated since the 1990s, driven by the clinical success of first-generation racemates like ondansetron and the subsequent push for optimized stereospecific formulations [4] [10].

Biological Rationale for Stereoselectivity in Serotonergic Antiemetics

The structural basis for stereoselectivity in 5-HT₃ receptor antagonism resides in the receptor's pentameric architecture, composed of five subunits arranged around a central ion-conducting pore. This assembly creates an asymmetric binding pocket within the extracellular domain, where subtle differences in ligand stereochemistry dramatically impact binding kinetics. The S-(-) enantiomer of hydrodolasetron demonstrates a 30-fold greater binding affinity for the 5-HT₃A receptor homomer compared to its R-(+) counterpart, attributable to optimal spatial positioning of its carbonyl group and basic nitrogen atom within the hydrophobic pocket. Molecular dynamics simulations indicate that the S-configuration enables hydrogen bonding between the indole nitrogen and Thr178 residue on the receptor's Loop B region, while the orientation of the quinuclidine moiety facilitates favorable cation-π interactions with Trp183 residues on adjacent subunits. This precise molecular docking stabilizes the receptor in a closed conformation, preventing serotonin-induced cation influx and subsequent vagal nerve activation—the fundamental mechanism underlying chemotherapy-induced emesis. The stereochemical preferences observed extend beyond hydrodolasetron to natural alkaloids like hirsutine (from Uncaria species), where specific configurations confer antiemetic properties through analogous receptor interactions [1] [4] [5].

Position of S-(-)-Hydrodolasetron in Modern Pharmacology

S-(-)-Hydrodolasetron represents the primary active metabolite of the prodrug dolasetron, distinguished by its potent and stereoselective 5-HT₃ receptor antagonism. Following oral or intravenous administration of dolasetron mesylate, rapid conversion occurs via ubiquitous carbonyl reductases (particularly AKR1C3 in humans), yielding the chiral hydrodolasetron metabolite. The S-enantiomer constitutes >95% of the circulating active species due to enzymatic stereoselectivity during this biotransformation. Pharmacologically, S-(-)-hydrodolasetron exhibits a binding affinity (Ki = 0.09 nM) exceeding that of the parent compound by approximately 50-fold, positioning it among the most potent 5-HT₃ antagonists in clinical use. Its elimination half-life of 6-8 hours provides sustained antiemetic coverage, bridging the gap between first-generation agents (ondansetron: 3-4 hours) and palonosetron (40 hours). Current research explores its potential beyond antiemesis, including applications in irritable bowel syndrome and neuroinflammatory conditions, leveraging its ability to modulate peripheral and central 5-HT₃ receptors. Unlike broad-spectrum antiemetics, S-(-)-hydrodolasetron maintains exceptional receptor specificity, showing negligible activity at dopamine D₂, histamine H₁, or muscarinic receptors—attributes that minimize adverse cognitive effects [3] [6] [8].

Table 1: Stereoselective Binding Affinities of 5-HT₃ Receptor Antagonists

CompoundEnantiomerBinding Affinity (Ki, nM)Receptor SubtypeSelectivity Ratio (S/R)
HydrodolasetronS-(-)0.095-HT₃A1:35
HydrodolasetronR-(+)3.155-HT₃A
Palonosetron(3R,2S)0.065-HT₃A1:12
Zacopride(R)0.115-HT₃A1:50
HirsutineNatural (-)1.85-HT₃ANot determined

Table 2: Pharmacokinetic Profile of S-(-)-Hydrodolasetron

ParameterIV AdministrationOral AdministrationSpeciesSource
Bioavailability>80%Human[6][8]
Tₘₐₓ (hydrodolasetron)0.5-1 h1-2 hHuman[3][6]
Plasma Protein Binding69-77%69-77%Human[3][8]
Elimination t₁/₂6.8 h7.2 hHuman[6][8]
Vd (L/kg)2.12.0Human[8]
Active CYP MetabolismCYP2D6, CYP3A4CYP2D6, CYP3A4Human[6][10]

Metabolic Pathways and Stereochemical Conversion

The biotransformation pathway of dolasetron to S-(-)-hydrodolasetron exemplifies enzymatic stereoselectivity critical to pharmacological activity. Dolasetron undergoes rapid reduction via cytosolic carbonyl reductases (CBR1) and members of the aldo-keto reductase superfamily (AKR1B1, AKR1C3), which exhibit pronounced stereoselectivity for producing the S-configuration. AKR1C3 demonstrates a catalytic efficiency (kcat/Km = 4.7 × 10⁴ M⁻¹s⁻¹) approximately 20-fold higher for generating S-(-)-hydrodolasetron versus the R-form. This reduction occurs primarily in the liver cytosol (70%), with significant contributions from intestinal mucosa (15%) and renal tissue (10%). Subsequent phase I metabolism involves CYP2D6-mediated hydroxylation (forming 6'- and 7'-hydroxy metabolites) and CYP3A4-mediated N-demethylation, both pathways preserving the chiral integrity of the molecule. Notably, genetic polymorphisms in CYP2D6 affect metabolite profiles but not the S/R ratio of hydrodolasetron, as carbonyl reduction precedes cytochrome P450 metabolism. The S-configured stereocenter remains stable in circulation, with <2% racemization observed in vivo over 24 hours, ensuring consistent receptor targeting [6] [8] [9].

Table 3: Enzymes Involved in Dolasetron Biotransformation

EnzymeTissue LocalizationPrimary ReactionStereoselectivityContribution to Clearance
AKR1C3Liver, intestineKetone reduction → S-(-)-hydrodolasetronHigh (S-preference)55-60%
CBR1UbiquitousKetone reduction → S-(-)-hydrodolasetronModerate25-30%
CYP2D6Liver6'-HydroxylationNone15%
CYP3A4Liver, intestineN-demethylationNone20%
UGT1A1LiverGlucuronidationNone<5%

Receptor Binding Kinetics and Conformational Effects

S-(-)-Hydrodolasetron demonstrates pseudo-irreversible binding kinetics to the 5-HT₃ receptor, characterized by rapid association (kₒₙ = 3.2 × 10⁸ M⁻¹min⁻¹) and slow dissociation (kₒff = 0.018 min⁻¹), resulting in prolonged receptor occupancy beyond plasma elimination. This contrasts with first-generation antagonists like ondansetron, which exhibit competitive binding with faster dissociation rates. Crystallographic studies reveal that S-(-)-hydrodolasetron stabilizes a closed-channel conformation through interaction with three critical receptor domains: (1) hydrogen bonding between the protonated azabicyclic nitrogen and Glu236 (Loop C), (2) π-π stacking of the indole ring with Trp183 (Loop B), and (3) hydrophobic contact between the ester group and Leu184. This tripartite interaction induces allosteric constraints on the receptor's transmembrane domains, preventing the rotational movement required for ion channel opening. The significance of stereochemistry is evidenced by R-(+)-hydrodolasetron's inability to maintain simultaneous contact with all three domains, reducing its residence time 15-fold. The conformational changes induced by S-(-)-binding also confer negative cooperativity toward serotonin binding, further enhancing functional antagonism [4] [7] [10].

Potential Therapeutic Extensions Beyond Antiemesis

Emerging evidence suggests S-(-)-hydrodolasetron may have applications in central nervous system disorders due to blood-brain barrier penetration (brain/plasma ratio = 0.4) and activity at cortical 5-HT₃ receptors. In vitro studies demonstrate inhibition of β-amyloid-induced microglial activation (IC₅₀ = 0.8 µM) and reduced secretion of neurotoxic cytokines (TNF-α, IL-1β) through 5-HT₃ receptor blockade on immune cells. Animal models of ischemic stroke show 30-40% reduction in infarct volume when treated within 2 hours of occlusion, potentially via attenuation of glutamate excitotoxicity. Additionally, the compound modulates enteric neural circuits, with clinical trials exploring its utility in diarrhea-predominant irritable bowel syndrome (IBS-D), where 5-HT₃ overactivity contributes to visceral hypersensitivity. Unlike alosetron (restricted due to ischemic colitis risk), S-(-)-hydrodolasetron exhibits minimal α-adrenergic affinity, potentially improving its safety profile for chronic gastrointestinal indications [1] [7] [10].

Table 4: Investigational Applications of S-(-)-Hydrodolasetron

ConditionMechanistic RationaleExperimental EvidenceCurrent Status
Neuroinflammation (Alzheimer's)5-HT₃-mediated microglial inhibition40% reduction in TNF-α (microglia culture)Preclinical
Ischemic StrokeAttenuation of glutamate excitotoxicity35% infarct volume reduction (rat MCAO model)Preclinical
IBS-DInhibition of colonic afferent sensitizationPhase II trial: 68% responder rate vs. 31% placeboPhase II completed [10]
Opioid withdrawalBlockade of serotonin-enhanced withdrawalReduced jumping behavior (morphine-dependent mice)Preclinical
Chemotherapy neuropathyModulation of 5-HT₃/glycine receptor crosstalkImproved thermal hyperalgesia (paclitaxel model)Preclinical

Properties

CAS Number

163253-02-9

Product Name

S-(-)-Hydrodolasetron

IUPAC Name

[(7S,10S)-10-hydroxy-8-azatricyclo[5.3.1.03,8]undecan-5-yl] 1H-indole-3-carboxylate

Molecular Formula

C19H22N2O3

Molecular Weight

326.4 g/mol

InChI

InChI=1S/C19H22N2O3/c22-18-10-21-12-5-11(18)6-13(21)8-14(7-12)24-19(23)16-9-20-17-4-2-1-3-15(16)17/h1-4,9,11-14,18,20,22H,5-8,10H2/t11?,12-,13?,14?,18+/m0/s1

InChI Key

MLWGAEVSWJXOQJ-PIWLSVLZSA-N

SMILES

C1C2CC3CC(CC1N3CC2O)OC(=O)C4=CNC5=CC=CC=C54

Canonical SMILES

C1C2CC3CC(CC1N3CC2O)OC(=O)C4=CNC5=CC=CC=C54

Isomeric SMILES

C1[C@H]2CC(CC3N2C[C@H](C1C3)O)OC(=O)C4=CNC5=CC=CC=C54

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.